molecular formula C20H17N5O3 B2528345 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1448072-32-9

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

カタログ番号: B2528345
CAS番号: 1448072-32-9
分子量: 375.388
InChIキー: AKMCVYKUNVROKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide features a quinazolin-4-one core linked via an acetamide bridge to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole methyl group. Quinazolinones are known for their biological relevance, particularly in anticancer and kinase inhibition applications, while the 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability . The synthesis of this compound likely involves coupling 2-(4-oxoquinazolin-3(4H)-yl)acetic acid with a 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole intermediate under cesium carbonate catalysis in DMF, a method analogous to procedures described for related oxadiazole derivatives .

特性

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-13-22-19(28-24-13)10-14-6-2-4-8-16(14)23-18(26)11-25-12-21-17-9-5-3-7-15(17)20(25)27/h2-9,12H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMCVYKUNVROKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary targets of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.

Mode of Action

The exact mode of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities. They interact with their targets, leading to changes that result in their observed biological effects.

Biochemical Pathways

The specific biochemical pathways affected by N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives have been found to impact a variety of biochemical pathways, leading to their broad spectrum of biological activities.

Result of Action

The molecular and cellular effects of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1,2,4-oxadiazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antiviral, and anti-leishmanial activities.

生物活性

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that integrates oxadiazole and quinazoline moieties, which are known for their diverse biological activities. The biological significance of these compounds has been widely studied due to their potential therapeutic applications in areas such as cancer treatment, antimicrobial activity, and other pharmacological effects.

Chemical Structure:

  • IUPAC Name: N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • Molecular Formula: C16H16N4O3
  • Molecular Weight: 312.32 g/mol

Physical Properties:
The compound is characterized by its heterocyclic structure which contributes to its stability and reactivity in biological systems.

Anticancer Activity

Research indicates that compounds containing oxadiazole and quinazoline structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In a study focusing on quinazoline derivatives, compounds similar to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide demonstrated IC50 values in the micromolar range against human cancer cell lines .

Antimicrobial Activity

The oxadiazole ring has been recognized for its antimicrobial properties. Studies have shown that derivatives with oxadiazole exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis . The incorporation of the quinazoline moiety may enhance this effect due to synergistic interactions.

Case Studies

  • Anticancer Efficacy:
    A study evaluated the cytotoxic effects of various quinazoline derivatives on A549 lung cancer cells. The results indicated that compounds with oxadiazole substitutions had enhanced cytotoxicity compared to those without . The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
  • Antimicrobial Testing:
    A series of synthesized oxadiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 0.25 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The biological activity of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Oxadiazole SubstitutionEnhances antimicrobial properties
Quinazoline MoietyIncreases anticancer efficacy
Acetamide GroupContributes to overall stability

類似化合物との比較

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Quinazolin-4-one + acetamide Phenyl-(3-methyl-1,2,4-oxadiazole)methyl ~370–390 (estimated)
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide Quinazolin-4-one + styryl Styryl (benzo[d][1,3]dioxole), 4-methoxyphenyl 455.19
N-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Quinazolin-4-one + acetamide 1,2,4-Oxadiazole with ethyl-pyrrole 378.40
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Benzo[d]oxazol-2-one 3-Methyl-1,2,4-oxadiazole ~350–360 (estimated)
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methylisoxazol-3-yl)acetamide Oxadiazolidinone 4-Chlorophenyl, 5-methylisoxazole 350.76

Key Observations:

  • Quinazolinone vs.
  • Substituent Effects: The 3-methyl group on the oxadiazole in the target compound balances lipophilicity, whereas bulkier groups like ethyl-pyrrole () may hinder membrane permeability . Styryl-substituted quinazolinones () exhibit extended conjugation, enhancing π-π stacking in biological targets .

Q & A

Q. Critical Considerations :

  • Monitor reaction progress with TLC or HPLC to ensure intermediate purity .
  • Optimize reaction temperature (e.g., reflux at 150°C) and catalyst loading (e.g., pyridine/zeolite systems) to maximize yield .

Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methyl, oxadiazole, and quinazolinone protons/carbons. For example, the methyl group on the oxadiazole resonates at δ 2.4–2.6 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers determine the compound’s solubility and stability for in vitro/in vivo studies?

Basic Research Question

  • Solubility : Screen solvents (DMSO, PBS, ethanol) via saturation shake-flask method, followed by UV-Vis spectroscopy to quantify solubility .
  • Stability :
    • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.
    • Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC .

What advanced strategies are recommended to elucidate the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2) using fluorometric or colorimetric substrates .
  • Cellular Pathways : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Advanced Research Question

  • Modification Sites :
    • Oxadiazole Ring : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance electrophilicity and target binding .
    • Quinazolinone Core : Replace the 4-oxo group with thioamide to alter hydrogen-bonding interactions .

Q. Example SAR Table :

DerivativeModificationBiological Activity (IC₅₀)
Compound A3-Cl on oxadiazoleCOX-2 IC₅₀: 0.8 µM
Compound B4-thioquinazolinoneAnticancer activity: 5 µM

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
  • Control Experiments : Include reference standards (e.g., ciprofloxacin for antibacterial assays) and check for compound degradation under assay conditions .

What methodologies are effective for assessing metabolic stability in preclinical studies?

Advanced Research Question

  • Liver Microsomal Assays : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

How can selectivity against off-target biological pathways be evaluated to minimize toxicity?

Advanced Research Question

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Cytotoxicity Assays : Compare IC₅₀ values in cancer (e.g., HeLa) vs. normal (e.g., HEK293) cell lines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。